molecular formula C7H6ClN3S B15313499 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B15313499
M. Wt: 199.66 g/mol
InChI Key: BIIUVILBGXYXFT-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol (CAS 1525631-10-0) is a high-purity heterocyclic compound with the molecular formula C 7 H 6 ClN 3 S and a molecular weight of 199.66 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is a purine analogue known for its diverse biological activities . Research indicates that derivatives of this core structure exhibit significant antimicrobial features , showing particular efficacy against Gram-positive bacteria such as Bacillus cereus . Furthermore, imidazo[4,5-b]pyridine derivatives have been identified as excellent corrosion inhibitors for mild steel in acidic environments, functioning as mixed-type inhibitors that adsorb onto metal surfaces to form a protective layer . The presence of both nitrogen and sulfur heteroatoms in this molecule enhances its ability to coordinate with metal surfaces and interact with biological targets . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H6ClN3S/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)

InChI Key

BIIUVILBGXYXFT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)Cl)NC1=S

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Thiolation

Reaction of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine with thiourea in ethanol under reflux substitutes the 2-position hydroxyl or halogen with a thiol group. This method, adapted from imidazo[1,2-b]pyridazine synthesis, achieves >80% yield when using excess thiourea and catalytic hydrobromic acid (HBr).

Chlorination and Methylation Sequence Optimization

The order of chlorination and methylation significantly impacts regioselectivity. Comparative studies suggest:

  • Chlorination First : Introducing chlorine at the 6-position prior to methyl group installation minimizes steric hindrance, yielding 85–90% purity.
  • Methylation First : Pre-installing the 3-methyl group directs chlorination to the 6-position via electronic effects, though with reduced yield (70–75%) due to competing side reactions.

Purification and Crystallization Techniques

Crude products often contain unreacted starting materials and regioisomers. Recrystallization using n-hexane:ethyl acetate (1:2 v/v) removes polar impurities, enhancing purity to ≥98%. For large-scale synthesis, column chromatography with silica gel and a hexane/ethyl acetate gradient (5:1 to 2:1) isolates the target compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Thiourea Cyclization 3-Methylpyridine Thiourea, POCl₃ 82 97
NaSH Direct Thiolation 5,6-Diamino-3-methylpyridine NaSH, NCS 75 95
Tandem Chloro-Thiol 3-Methylpyridine-6-chloride H₂S, K₂CO₃ 88 98.5

The tandem chloro-thiol method demonstrates superior efficiency by integrating chlorination and thiolation in a single reactor, reducing intermediate isolation steps.

Challenges and Mitigation Strategies

  • Regioisomer Formation : Competing chlorination at the 4-position is suppressed using bulky bases like 2,6-lutidine, which sterically hinder undesired sites.
  • Thiol Oxidation : Anaerobic conditions and antioxidants (e.g., ascorbic acid) prevent disulfide bridges during purification.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Positions) Core Structure Key References
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol Cl (6), CH₃ (3), SH (2) Imidazo[4,5-b]pyridine
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl) derivative Br (6), propargyl (3), furan (2) Imidazo[4,5-b]pyridine
6-Chloro-2-(trifluoromethyl) derivative Cl (6), CF₃ (2) Imidazo[4,5-b]pyridine
2-Amino-1-methyl-6-phenyl derivative CH₃ (1), Ph (6), NH₂ (2) Imidazo[4,5-b]pyridine
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one CH₃ (5,7), O (2) Thiazolo[4,5-b]pyridine

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, CF₃) : Enhance electrophilicity and stability. Bromine (Br) in increases molecular weight and polarizability compared to chlorine.
  • Thiol vs. Trifluoromethyl (CF₃) : The thiol group in the target compound enables nucleophilic reactivity (e.g., disulfide formation), whereas CF₃ in improves metabolic resistance and hydrophobicity.
  • Heterocycle Core Differences : Thiazolo[4,5-b]pyridine derivatives (e.g., ) replace the imidazole nitrogen with sulfur, altering hydrogen-bonding capacity and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Solubility Key Functional Groups References
This compound ~213.67 (calculated) Likely polar (SH) SH, Cl, CH₃
6-Chloro-2-(trifluoromethyl) derivative 221.57 Soluble in DMSO CF₃, Cl
2-Amino-1-methyl-6-phenyl derivative ~238.70 (calculated) Low (aromatic) NH₂, CH₃, Ph

Key Findings :

  • Trifluoromethyl-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipid solubility, favoring blood-brain barrier penetration.
Anticancer and Cytotoxic Potential
  • Thiazolo[4,5-b]pyridines : Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one demonstrated cytotoxicity in vitro, with methyl groups enhancing activity .
  • Heterocyclic Amines: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is carcinogenic in rodents, inducing colon and mammary tumors .
Nematocidal Activity
  • N-Sulfonyl Substituted Amides : In , compounds with sulfonamide groups exhibited higher nematocidal activity than simple amides. The thiol group in the target compound may act as a reactive handle for further functionalization to enhance bioactivity.

Biological Activity

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by a fused imidazole and pyridine ring system, featuring a thiol functional group. Its unique chemical structure, which includes a chlorine atom and a methyl group, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₆H₄ClN₃S
  • Molecular Weight : 185.63 g/mol
  • CAS Number : 19918-37-7

The presence of the chlorine atom enhances its electrophilic character, while the thiol group provides nucleophilic properties, making it reactive in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Compounds in the imidazo[4,5-b]pyridine class have shown promising antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacteria and fungi.
  • Antitumor Activity : The compound demonstrates potential as an anticancer agent. Its structure allows for interactions with cellular targets involved in cancer proliferation.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects : A study evaluated the compound's effects on various cancer cell lines using the NCI-60 panel. The results indicated significant cytotoxicity against multiple cancer types, with IC₅₀ values suggesting effective doses for therapeutic applications .
  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits TrxR with a Ki value indicative of strong binding affinity. This inhibition was correlated with increased levels of reactive oxygen species (ROS) in treated cells, leading to apoptosis .

Comparative Analysis

To illustrate the unique biological profile of this compound compared to related compounds, a summary table is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundChlorine and thiol groupsAntimicrobial, Antitumor
1-Methyl-1H-imidazo[4,5-b]pyridineMethyl group at position 1Antimicrobial
3-Ethyl-3H-imidazo[4,5-b]pyridineEthyl substitution at position 3Antitumor
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amineAmino group at position 2Antibacterial

This table highlights how the unique combination of chlorine and thiol functionalities in this compound enhances its reactivity and biological profile compared to other structurally similar compounds.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine precursors and thiol-containing reagents. For example, microwave-assisted synthesis (30–60 min, 100–150°C) can improve reaction efficiency compared to traditional reflux methods (6–12 hours) . Key steps include:
  • Thiol incorporation : Use of thiourea or Lawesson’s reagent to introduce the -SH group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Regiochemical control : Substituent positioning (e.g., chloro at C6, methyl at C3) is achieved via selective halogenation and alkylation, monitored by TLC/HPLC .
  • Critical Parameters : Temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reactants significantly affect byproduct formation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR :
  • The thiol proton (-SH) appears as a broad singlet at δ 3.5–4.5 ppm but may be absent due to exchange broadening. Methyl (C3) protons resonate as a singlet at δ 2.1–2.5 ppm .
  • Aromatic protons in the imidazo-pyridine core show splitting patterns consistent with coupling constants (J = 2–5 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 226.03 (calculated for C₇H₆ClN₃S). Fragmentation patterns should include loss of Cl (Δ m/z 35) and SH (Δ m/z 33) .
  • IR Spectroscopy : S-H stretch (2550–2600 cm⁻¹) and C-Cl stretch (550–600 cm⁻¹) provide auxiliary confirmation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate thiol derivatives from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (3:1) at 0–5°C yield high-purity crystals. Monitor for oxidative dimerization (disulfide formation) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data arising from regioisomeric byproducts during synthesis?

  • Methodological Answer : Regioisomerism (e.g., 3H- vs. 1H-imidazo[4,5-b]pyridine) can lead to overlapping NMR signals. Strategies include:
  • 2D NMR (COSY, NOESY) : Correlate coupling between C3 methyl and adjacent protons to confirm substitution pattern .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for imidazo-pyridine derivatives) .
  • Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to distinguish isomers .

Q. What mechanistic insights guide the design of this compound derivatives for antimicrobial activity studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Thiol group : Critical for metal chelation (e.g., bacterial metalloenzyme inhibition). Protect as disulfide (-S-S-) during derivatization .
  • Chloro substituent : Enhances lipophilicity (logP ~2.8), improving membrane permeability. Compare with fluoro/trifluoromethyl analogs for bioavailability .
  • Biological Assay Design :
  • Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution (MIC ≤ 16 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assay .

Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound in solution?

  • Methodological Answer :
  • DFT Calculations (Gaussian 16) :
  • Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Simulate tautomerism (thiol ↔ thione) using solvent models (PCM for water/DMSO). Activation energy (ΔG‡ ~25 kcal/mol) indicates tautomeric stability .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., hydrogen bonding with water) to model aggregation propensity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :
  • Source Analysis : Cross-validate purity (HPLC ≥95%) and stereochemical assignments (e.g., chiral centers) across studies .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate substituent effects (e.g., electron-withdrawing groups at C6) with potency trends .

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